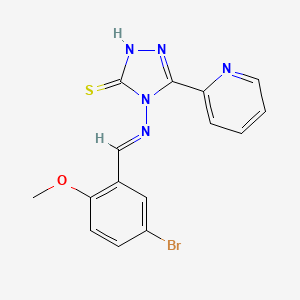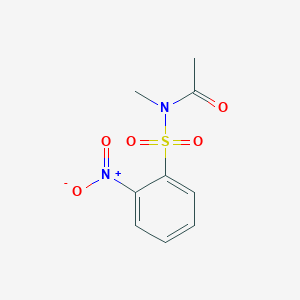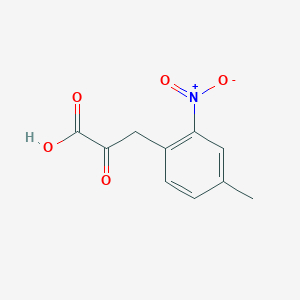
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione: , also known by its chemical formula C14H10N4BrOS , is a heterocyclic compound with intriguing properties. Let’s break it down:
Structure: The compound consists of a triazole ring (1,2,4-triazole) fused with a pyridine ring. The 5-membered triazole ring contains a sulfur atom (thione) and a bromine-substituted benzylidene moiety. The methoxy group on the benzylidene ring adds further complexity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-amino-1H-1,2,4-triazole-5(4H)-thione in the presence of an appropriate catalyst. The reaction proceeds through a Schiff base intermediate, followed by cyclization to form the desired product.
Reaction Conditions::- Reactants: 5-bromo-2-methoxybenzaldehyde, 3-amino-1H-1,2,4-triazole-5(4H)-thione
- Catalyst: Acidic or basic conditions
- Solvent: Organic solvents (e.g., ethanol, methanol)
- Temperature: Typically room temperature or mild heating
Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve continuous flow processes or optimized batch reactions. Scale-up considerations include safety, yield, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group.
Substitution: Halogen atoms (e.g., bromine) can be substituted by nucleophiles.
Reduction: Reduction of the imine group (benzylidene) to the corresponding amine is feasible.
Bromine: Used for halogenation reactions.
Hydrazine: Reductive amination.
Thionyl chloride: Conversion of the thione to a thiol.
- Reduction yields the corresponding amine derivative.
- Substitution reactions lead to various derivatives with modified substituents.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Antimicrobial Properties: Studies explore its antibacterial and antifungal effects.
Metal Chelation: The thione moiety can chelate metal ions.
Photophysical Properties: Used in luminescent materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are related triazole derivatives, this compound stands out due to its bromine substitution, methoxy group, and pyridine fusion. Similar compounds include other triazoles, benzylidene derivatives, and pyridine-containing molecules.
Properties
CAS No. |
497823-53-7 |
|---|---|
Molecular Formula |
C15H12BrN5OS |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12BrN5OS/c1-22-13-6-5-11(16)8-10(13)9-18-21-14(19-20-15(21)23)12-4-2-3-7-17-12/h2-9H,1H3,(H,20,23)/b18-9+ |
InChI Key |
NHTPWXHANOGKHN-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003917.png)


![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003933.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12003950.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)
acetonitrile](/img/structure/B12003980.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)

![5-(4-methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004007.png)

